2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antidepressant Applications
Research into benzodioxin-piperazine and benzo[b]thiophene derivatives has shown promising results for the development of new dual-action antidepressant drugs. These compounds exhibit significant in vitro affinity for 5-HT(1A) receptors and serotonin reuptake inhibition, indicating potential efficacy in treating depression (Silanes et al., 2004).
Antimicrobial and Anti-inflammatory Applications
Novel 1,3,4-thiadiazole derivatives containing piperazine have been synthesized and demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, showing potential as antimicrobial agents (Xia, 2015). Similarly, certain synthesized benzothiazole and thiadiazole systems showed notable antimicrobial and anti-inflammatory activities, suggesting potential therapeutic applications in treating infections and inflammation (Hamama et al., 2017).
Anticancer Applications
Compounds with the 1,3,4-thiadiazole structure, similar to the query chemical, have been evaluated for their anticancer activities. Specific derivatives were found to induce apoptotic cell death in laryngeal carcinoma in vitro, highlighting the potential of these compounds in cancer therapy (Haridevamuthu et al., 2023).
Safety And Hazards
This would involve looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve looking at areas for future research, such as potential applications of the compound or new reactions it could be used in.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-11(24-12-2-3-13-14(8-12)23-10-22-13)16(21)20-6-4-19(5-7-20)15-9-17-25-18-15/h2-3,8-9,11H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZHXBAIORFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
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